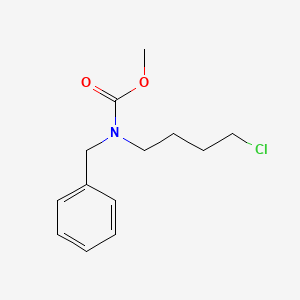
Methyl benzyl(4-chlorobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzyl(4-chlorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-chlorobutyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl benzyl(4-chlorobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Another method involves the reaction of benzyl isocyanate with 4-chlorobutanol. This reaction also proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol attacks the carbonyl carbon of benzyl isocyanate, leading to the formation of the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzyl(4-chlorobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobutyl group is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
Applications De Recherche Scientifique
Methyl benzyl(4-chlorobutyl)carbamate has various applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other complex organic reactions.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Carbamates are used in the synthesis of various drugs, including antineoplastic agents and central nervous system stimulants.
Industry: Used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides. Carbamates are effective in controlling pests and weeds, making them valuable in agricultural applications.
Mécanisme D'action
The mechanism of action of methyl benzyl(4-chlorobutyl)carbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a covalent bond with the serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, leading to enzyme inhibition. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Benzyl carbamate: A carbamate with a benzyl group attached to the carbamate moiety.
4-Chlorobutyl carbamate: A carbamate with a 4-chlorobutyl group attached to the carbamate moiety.
Uniqueness
Methyl benzyl(4-chlorobutyl)carbamate is unique due to the presence of all three functional groups (methyl, benzyl, and 4-chlorobutyl) attached to the carbamate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various applications. The combination of these functional groups allows for diverse reactivity and interactions with biological targets, enhancing its utility in research and industry.
Propriétés
Numéro CAS |
917967-73-8 |
|---|---|
Formule moléculaire |
C13H18ClNO2 |
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
methyl N-benzyl-N-(4-chlorobutyl)carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)15(10-6-5-9-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Clé InChI |
CYSLNTKTLGMTAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(CCCCCl)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


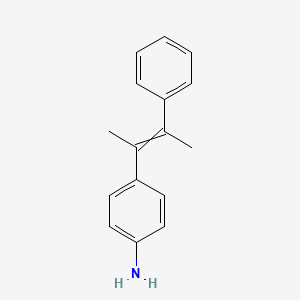
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
methanone](/img/structure/B15172163.png)
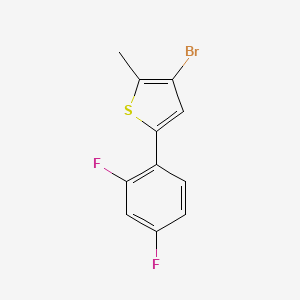
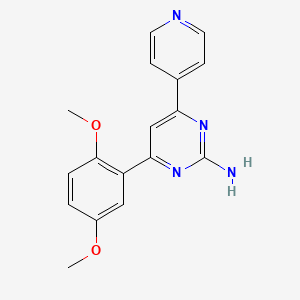
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
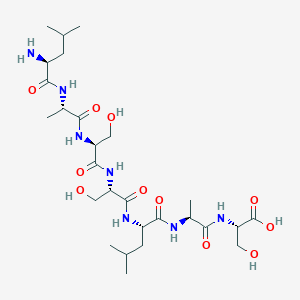
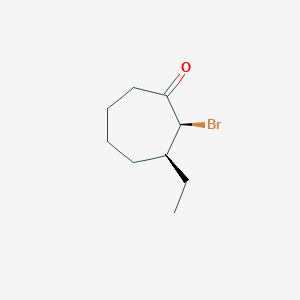

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
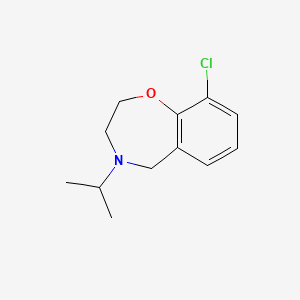
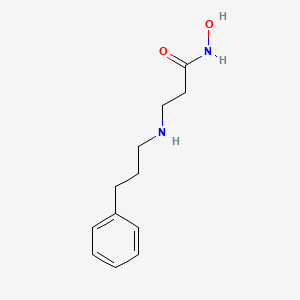
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
